An In-depth Technical Guide to (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanol: A Rising Star in Medicinal Chemistry
An In-depth Technical Guide to (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanol: A Rising Star in Medicinal Chemistry
Introduction: The Allure of Three-Dimensionality in Drug Discovery with Bicyclo[1.1.1]pentanes
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic rings.[1][2] For decades, the phenyl ring has been a cornerstone of drug design, offering a rigid scaffold for the precise positioning of functional groups. However, its planarity and lipophilicity can contribute to metabolic instability and off-target effects. The emergence of bicyclo[1.1.1]pentanes (BCPs) as non-classical bioisosteres of the para-substituted phenyl ring has marked a paradigm shift, offering a three-dimensional solution to a historically two-dimensional challenge.[1][2]
The rigid, cage-like structure of the BCP core mimics the distance and exit vectors of a 1,4-disubstituted benzene ring, while its saturated, sp³-rich nature imparts a host of desirable properties. These include improved solubility, enhanced metabolic stability, and a greater exploration of three-dimensional chemical space, which can lead to novel and improved interactions with biological targets.[1][2] This guide focuses on a particularly valuable BCP derivative, (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanol (CAS 2167103-46-8), a building block that is gaining traction in the design of next-generation therapeutics.
Physicochemical and Structural Properties of (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanol
Understanding the fundamental properties of a building block is paramount to its effective utilization in drug discovery campaigns. (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanol is a liquid at room temperature.[3]
| Property | Value | Source |
| CAS Number | 2167103-46-8 | [3] |
| Molecular Formula | C₇H₁₂O₂ | [3] |
| Molecular Weight | 128.17 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Purity | ≥97% (typical) | [3] |
| Storage | Sealed in a dry place at room temperature. | [3] |
Proposed Synthesis of (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanol
Experimental Protocol: A Plausible Synthetic Route
Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This initial step is crucial for differentiating the two carboxylic acid groups, allowing for selective modification.
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Reaction: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is reacted with thionyl chloride in methanol to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[1][4]
-
Procedure:
-
Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (approx. 15 mL per gram of diacid).
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At 20-40 °C, add thionyl chloride (3.0 eq) dropwise.
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Stir the mixture at room temperature overnight.
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Concentrate the reaction mixture under reduced pressure.
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The crude product can be purified by filtration through a silica gel plug, eluting with a hexane/methyl tert-butyl ether mixture.[1]
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Step 2: Reduction of the Carboxylic Acid to the Alcohol
The remaining carboxylic acid is then selectively reduced to the primary alcohol.
-
Reaction: The mono-ester from Step 1 is reduced using a suitable reducing agent, such as borane dimethyl sulfide complex (BH₃·SMe₂).[1]
-
Procedure:
-
Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 15 mL per gram of acid).
-
Degas the solution with argon and cool to 0 °C.
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Add BH₃·SMe₂ (1.5 eq) dropwise.
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Allow the mixture to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the dropwise addition of dry methanol.
-
Stir for 5 hours at room temperature and then concentrate under reduced pressure.
-
The resulting (3-methoxybicyclo[1.1.1]pentan-1-yl)methanol can be purified by vacuum distillation.[1]
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Caption: Proposed synthetic workflow for (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanol.
Spectroscopic Characterization
While a complete set of spectroscopic data for the title compound is not publicly available, data from closely related structures and derivatives provide valuable insights for its characterization. For instance, the ¹H NMR spectrum of a derivative, N-((S)-1-((S)-3,3-difluoro-1-hydroxy-2-oxopentan-2-ylamino)-1-oxopropan-2-yl)-3-methoxybicyclo[1.1.1]pentane-1-carboxamide, shows characteristic signals for the bicyclo[1.1.1]pentane core.[5] The protons on the BCP cage typically appear as a singlet or a narrow multiplet in the upfield region of the spectrum. The methoxy group would present as a sharp singlet around 3.3-3.7 ppm, and the methylene protons of the methanol moiety would likely appear as a singlet around 3.5-3.8 ppm.
In the ¹³C NMR spectrum, the quaternary bridgehead carbons of the BCP core would have distinct chemical shifts, and the carbons of the methoxy and hydroxymethyl groups would also be readily identifiable. Mass spectrometry would be expected to show the molecular ion peak [M]+ or a protonated molecule [M+H]+, confirming the molecular weight of 128.17 g/mol .
Applications in Drug Discovery: A Gateway to Novel Chemical Space
The primary application of (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanol lies in its use as a versatile building block for the synthesis of more complex molecules in drug discovery programs. The methoxy and alcohol functionalities provide convenient handles for further chemical modifications, such as etherification, esterification, and conversion to other functional groups.
A notable example of its application is in the synthesis of potent and safe immunoproteasome inhibitors for anti-inflammatory therapy.[5] In this context, the 3-methoxybicyclo[1.1.1]pentane moiety was incorporated as a key structural element.[5] Furthermore, this building block has been utilized in the development of a brain-penetrant, small-molecule tubulin destabilizer for the treatment of glioblastoma.
The BCP core, as a phenyl ring bioisostere, can confer several advantages to a drug candidate:
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Improved Solubility: The sp³-rich, non-planar nature of the BCP scaffold generally leads to increased aqueous solubility compared to its aromatic counterpart.
-
Enhanced Metabolic Stability: The C-H bonds of the BCP cage are less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Novel Structure-Activity Relationships: The unique three-dimensional arrangement of substituents on the BCP core can lead to novel interactions with the target protein, potentially improving potency and selectivity.
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Reduced Off-Target Effects: By moving away from flat, aromatic structures, the potential for non-specific binding to other proteins can be minimized.
Caption: Key advantages of incorporating a BCP core in drug design.
Safety and Handling
Based on the available information from a commercial supplier, (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanol is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed.[6] The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[6]
Standard laboratory safety precautions should be followed when handling this compound:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for this specific compound before use.
Conclusion
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanol is a valuable and increasingly important building block for medicinal chemists seeking to escape the confines of "flatland" and explore the vast potential of three-dimensional chemical space. Its unique structural and physicochemical properties, coupled with its synthetic accessibility, make it an attractive tool for the design of novel therapeutics with improved drug-like properties. As the demand for innovative drug candidates continues to grow, we can expect to see the application of this and other BCP derivatives become even more widespread in the pharmaceutical industry.
References
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Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science (RSC Publishing). Available at: [Link]
- Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
- Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553.
- Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry, 17, 1346–1367.
- Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-118.
- Li, Y., et al. (2023). Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry, 66(22), 15369–15390.
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9564-9573.
- Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537.
- A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. (Preprint).
- Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. Synthesis, 48(19), 3345-3356.
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- University of Southampton Research Repository. Synthesis and Application of Bridge-Substituted Bicyclo[1.1.1]pentanes.
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